

Application Note: HPLC Quantification of 5-Chlorodescyano Citalopram Oxalate (EP Impurity E)

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Compound of Interest

Compound Name:	5-Chlorodescyano Citalopram Oxalate
CAS No.:	64169-46-6
Cat. No.:	B602183

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Executive Summary

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of **5-Chlorodescyano Citalopram Oxalate**, a critical process-related impurity in Citalopram and Escitalopram drug substances.

Known as EP Impurity E, this compound arises from the substitution of the 5-cyano group with a chlorine atom, often originating from the use of 5-chlorophthalide during synthesis or halogen exchange side reactions. Due to the structural similarity between the chloro- and cyano-moieties, separation requires a highly selective stationary phase and an optimized gradient elution to resolve the lipophilic impurity from the parent drug.

Key Performance Indicators:

- Resolution (Rs): > 2.0 between Citalopram and Impurity E.

- LOD: < 0.05% (reporting threshold).
- Run Time: 25 minutes (Gradient).

Chemical Context & Mechanism[1]

Target Molecule Characteristics[2]

- Chemical Name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-chloride oxalate.[1]
- Molecular Formula: C₂₀H₂₁ClFNO • C₂H₂O₄[2]
- Polarity Shift: The replacement of the polar cyano group (-CN) with a lipophilic chlorine atom (-Cl) increases the hydrophobicity of the molecule. Consequently, Impurity E elutes after Citalopram in reverse-phase chromatography.

Separation Strategy

The separation relies on solvophobic interaction. The tertiary amine on the propyl chain causes peak tailing on standard silica. To mitigate this:

- Low pH Buffer (pH 3.0): Ensures the amine is fully protonated (), preventing interaction with residual silanols.
- Ion-Pairing / Silanol Blocking: The addition of Triethylamine (TEA) competes for active sites on the column, sharpening the peak shape.
- Gradient Elution: A gradient from 25% to 80% Acetonitrile is required to elute the late-running 5-chloro impurity within a reasonable timeframe.

Experimental Protocol

Reagents & Standards

- Reference Standard: **5-Chlorodescyano Citalopram Oxalate** (Purity > 98%).
- API Standard: Citalopram Hydrobromide / Escitalopram Oxalate (USP/EP Grade).

- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
- Buffer Additives: Potassium Dihydrogen Phosphate (), Triethylamine (TEA), Orthophosphoric Acid (85%).

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or Inertsil ODS-3V	High carbon load for retention of lipophilic impurities; end-capped to reduce tailing.
Mobile Phase A	Phosphate Buffer (pH 3.0) + 0.5% TEA	Acidic pH suppresses silanol ionization; TEA improves peak symmetry.
Mobile Phase B	Acetonitrile : Methanol (90:10 v/v)	High elution strength for hydrophobic chloro-analog.
Flow Rate	1.2 mL/min	Optimized for 4.6 mm ID columns to maintain backpressure < 2500 psi.
Column Temp	45°C	Improves mass transfer, sharpening peaks for basic drugs.
Detector	UV / DAD @ 239 nm	Absorption maximum for the fluorophenyl-isobenzofuran scaffold.
Injection Vol	20 µL	Standard volume for impurity profiling (sensitivity vs. overload balance).

Gradient Program

Note: Linear ramp is critical to maintain baseline stability.

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.0	80	20	Equilibration / Injection
2.0	80	20	Isocratic Hold (Elute polar degradants)
15.0	40	60	Linear Gradient (Elute Citalopram)
20.0	15	85	Wash (Elute Impurity E & Dimers)
21.0	80	20	Return to Initial
25.0	80	20	Re-equilibration

Method Workflow & Preparation

Buffer Preparation

- Dissolve 3.4 g of

in 900 mL of Milli-Q water.
- Add 5.0 mL of Triethylamine (TEA).
- Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.
- Dilute to 1000 mL with water and filter through a 0.45 μm nylon membrane.

Standard & Sample Preparation Workflow

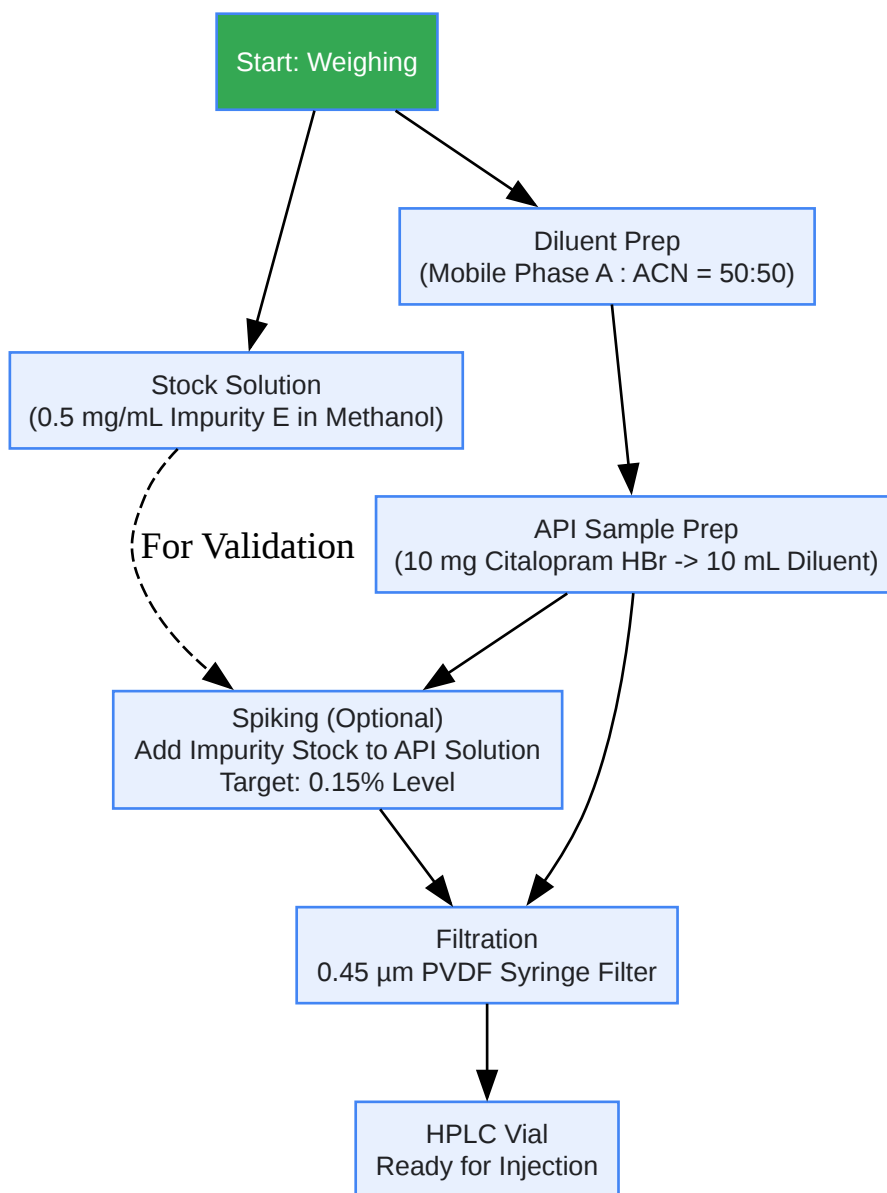


Figure 1: Sample Preparation Workflow

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System Suitability & Validation Criteria

To ensure the reliability of the data, the following System Suitability Tests (SST) must be passed before batch analysis.

Parameter	Acceptance Criteria	Typical Result
Resolution (Rs)	> 1.5 (between Citalopram and Impurity E)	~ 2.8
Tailing Factor (T)	< 1.5 (for Citalopram peak)	1.1 - 1.2
Theoretical Plates (N)	> 5000	> 8500
% RSD (Area)	< 2.0% (n=6 injections)	0.4%
Relative Retention Time (RRT)	Impurity E vs Citalopram	~ 1.25 - 1.35

Note on RRT:

- Citalopram Retention: ~ 8.5 min
- 5-Chlorodescyano (Impurity E) Retention: ~ 11.0 min
- Impurity E is more lipophilic than Citalopram, causing it to elute later.

Troubleshooting Guide

Issue: Co-elution of Impurity E and Citalopram

- Cause: Gradient slope too steep or organic modifier concentration too high initially.
- Solution: Decrease the slope of the gradient between 2 and 15 minutes. Reduce initial %B to 15%.

Issue: Peak Tailing (> 1.5)

- Cause: Secondary silanol interactions.
- Solution: Ensure TEA is fresh and pH is strictly maintained at 3.0. If the column is old (>1000 injections), the stationary phase may be hydrolyzed; replace the column.

Issue: Baseline Drift

- Cause: UV absorption difference between Mobile Phase A and B.

- Solution: Use a Reference Wavelength (e.g., 360 nm) if using DAD. Ensure Methanol/ACN grades are high purity.

References

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Sources

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